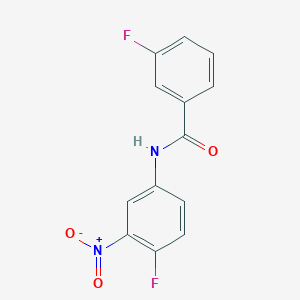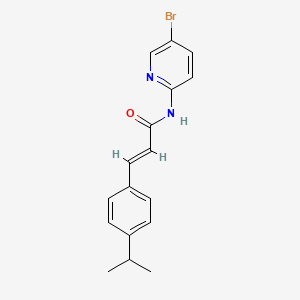
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide is an organic compound that features a cyano group, a fluorophenyl group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 3-hydroxybenzaldehyde, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 3-hydroxybenzaldehyde and malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(3-hydroxyphenyl)acrylonitrile.
Amidation Reaction: The second step involves the reaction of (E)-2-cyano-3-(3-hydroxyphenyl)acrylonitrile with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium methoxide (NaOMe) and sodium ethoxide (NaOEt).
Major Products
Oxidation: The major product would be (E)-2-cyano-N-(4-fluorophenyl)-3-(3-oxophenyl)prop-2-enamide.
Reduction: The major product would be (E)-2-amino-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide.
Substitution: The major product would depend on the nucleophile used, such as (E)-2-cyano-N-(4-methoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-2-cyano-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide
- (E)-2-cyano-N-(4-bromophenyl)-3-(3-hydroxyphenyl)prop-2-enamide
- (E)-2-cyano-N-(4-methylphenyl)-3-(3-hydroxyphenyl)prop-2-enamide
Uniqueness
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for drug development.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-13-4-6-14(7-5-13)19-16(21)12(10-18)8-11-2-1-3-15(20)9-11/h1-9,20H,(H,19,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZVACITLPRDJL-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)

![(4Z)-3-(4-CHLOROPHENYL)-4-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5823387.png)

![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B5823401.png)
![2-[(4-chlorophenyl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B5823404.png)
![(4E)-4-[2-(3-hydroxyphenyl)hydrazinylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5823408.png)

![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)

